

Physical and chemical properties of "Pyrimidine-4-carbaldehyde"

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Compound of Interest

Compound Name: *Pyrimidine-4-carbaldehyde*

Cat. No.: *B152824*

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An In-depth Technical Guide to **Pyrimidine-4-carbaldehyde**

Introduction

Pyrimidine-4-carbaldehyde, with the CAS Registry Number 2435-50-9, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.^{[1][2]} As a derivative of pyrimidine, a core structure of nucleobases, this compound's unique electronic properties and reactive aldehyde functionality make it a versatile precursor for a wide array of complex molecules.^{[1][3]} Its significance is particularly pronounced in the development of novel therapeutic agents, owing to the pyrimidine scaffold's established presence in numerous FDA-approved drugs.^[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of **Pyrimidine-4-carbaldehyde**, its synthesis, spectral characteristics, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and reliability.

Molecular Structure and Physicochemical Properties

Pyrimidine-4-carbaldehyde is characterized by a pyrimidine ring substituted with a formyl group at the 4-position. This substitution pattern significantly influences the molecule's

reactivity and physical characteristics. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack.

The key physicochemical properties of **Pyrimidine-4-carbaldehyde** are summarized in the table below.

Property	Value	Source(s)
CAS Number	2435-50-9	[1][2][4][5][6][7]
Molecular Formula	C ₅ H ₄ N ₂ O	[1][2][4][6][7]
Molecular Weight	108.1 g/mol	[1][2][4][8][7]
Appearance	Clear, faint yellow to dark yellow liquid; may also be a yellow crystalline solid.	[1][9]
Boiling Point	225.3 °C at 760 mmHg (Predicted)	[4][6][8]
Density	1.234 g/cm ³ (Predicted)	[4][6][10]
pKa	-0.14 ± 0.10 (Predicted)	[1][10]
Flash Point	92.6 °C	[4][6]
Solubility	Soluble in organic solvents; limited solubility in water.[1] For other pyrimidine derivatives, solubility has been observed in methanol, chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate, with solubility generally increasing with temperature.	[11][12]
Storage	Store in a freezer under -20°C, under an inert atmosphere.	[7][10]

Chemical Reactivity and Stability

Pyrimidine-4-carbaldehyde's reactivity is dominated by its formyl group and the electron-deficient nature of the pyrimidine ring.

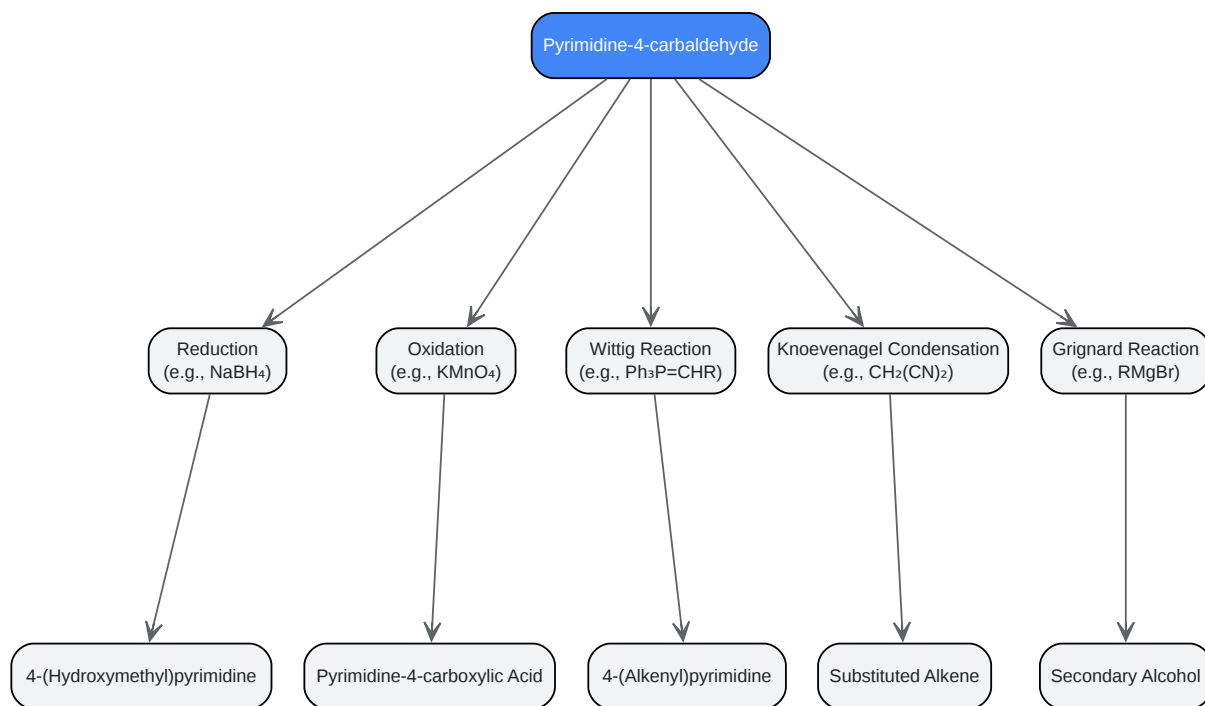
2.1 Reactivity Profile

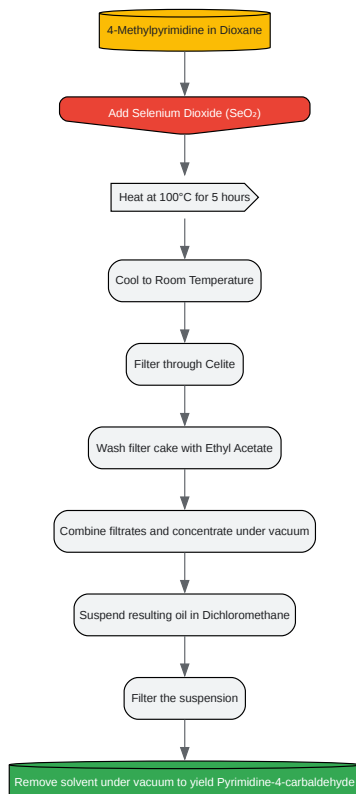
The aldehyde functional group is a versatile handle for various chemical transformations.[3]

Key reactions include:

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding pyrimidine-4-carboxylic acid.
- **Reduction:** Reduction of the aldehyde yields 4-(hydroxymethyl)pyrimidine.
- **Nucleophilic Addition:** The electrophilic carbonyl carbon readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and cyanide.
- **Condensation Reactions:** It serves as a substrate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form more complex structures.[13] It also forms Schiff bases with primary amines.
- **Wittig Reaction:** The aldehyde can be converted to an alkene through the Wittig reaction.

The pyrimidine ring itself can participate in reactions, although its electron-deficient nature makes it less susceptible to electrophilic aromatic substitution.





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